- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

Cas no 89-95-2 (2-Methylbenzyl alcohol)

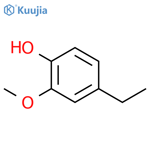

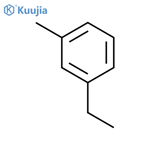

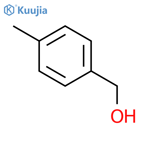

2-Methylbenzyl alcohol structure

Produktname:2-Methylbenzyl alcohol

2-Methylbenzyl alcohol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methylbenzyl alcohol

- (2-methylphenyl)methanol

- o-Methylbenzyl Alcohol

- α-Hydroxy-o-xylene

- alpha-Hydroxy-o-Xylene

- o-tolylmethanol

- o-Tolyl alcohol

- Benzenemethanol, 2-methyl-

- toluene-methanol

- o-Tolyl carbinol

- Benzyl alcohol, o-methyl-

- 2-METHYLBENZENEMETHANOL

- 7L3M6Y04NC

- XPNGNIFUDRPBFJ-UHFFFAOYSA-N

- Benzyl alcohol, o-methyl- (8CI)

- Benzenemethanol, 2-methyl- (9CI)

- (2-methylphenyl)methan-1-ol

- o-tolyl-methanol

- 2-Methylbenzylalcohol

- bmse000515

- 2-methylbenzylalkohol

- AKOS000249529

- AS-56613

- M0887

- InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3

- C07213

- NSC91

- W-100353

- (2-Methylphenyl)methanol #

- CS-0152955

- EINECS 201-954-2

- MFCD00004622

- FT-0613015

- METHYLBENZYL ALCOHOL, O-

- EN300-129586

- SCHEMBL3338

- A843387

- AC7567

- XPNGNIFUDRPBFJ-UHFFFAOYSA-

- SY013626

- Z335244790

- 89-95-2

- 2-Methylbenzyl alcohol, 98%

- DTXSID8059001

- Q27268494

- UNII-7L3M6Y04NC

- NSC 91

- NSC-91

- AI3-21536

- ?2-Methylbenzyl alcohol

- 2-Methylbenzenemethanol (ACI)

- (2-Tolyl)methanol

- 2-(Methyl)-1-(hydroxymethyl)benzene

- o-Tolualcohol

- NS00039347

- DB-078562

- CHEBI:27724

-

- MDL: MFCD00004622

- Inchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3

- InChI-Schlüssel: XPNGNIFUDRPBFJ-UHFFFAOYSA-N

- Lächelt: OCC1C(C)=CC=CC=1

- BRN: 1929783

Berechnete Eigenschaften

- Genaue Masse: 122.07300

- Monoisotopenmasse: 122.073164938g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 1

- Komplexität: 80.6

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 1.6

- Topologische Polaroberfläche: 20.2

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Dichte: 1.0230

- Schmelzpunkt: 35.0 to 38.0 deg-C

- Siedepunkt: 219°C(lit.)

- Flammpunkt: Fahrenheit: 219.2° f

Celsius: 104° c - Brechungsindex: n20/D 1.5408(lit.)

- Löslichkeit: methanol: 0.1 g/mL, clear

- PSA: 20.23000

- LogP: 1.48730

- Dampfdruck: 0.75 mmHg ( 86 °C)

2-Methylbenzyl alcohol Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H302-H318

- Warnhinweis: P280-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-41

- Sicherheitshinweise: S22-S24/25-S37/39-S26-S39

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

2-Methylbenzyl alcohol Zolldaten

- HS-CODE:29339990

- Zolldaten:

China Zollkodex:

2906299090Übersicht:

2906299090 Andere aromatische Alkohole. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2906299090 andere aromatische Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

2-Methylbenzyl alcohol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129586-0.25g |

(2-methylphenyl)methanol |

89-95-2 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0887-25g |

2-Methylbenzyl alcohol |

89-95-2 | 97.0%(GC) | 25g |

¥380.0 | 2022-06-10 | |

| Enamine | EN300-129586-1.0g |

(2-methylphenyl)methanol |

89-95-2 | 95% | 1g |

$24.0 | 2023-05-03 | |

| Enamine | EN300-129586-5.0g |

(2-methylphenyl)methanol |

89-95-2 | 95% | 5g |

$26.0 | 2023-05-03 | |

| Enamine | EN300-129586-25.0g |

(2-methylphenyl)methanol |

89-95-2 | 95% | 25g |

$41.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M470A-100g |

2-Methylbenzyl alcohol |

89-95-2 | 98% | 100g |

¥669.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12696-10g |

2-Methylbenzyl alcohol, 98% |

89-95-2 | 98% | 10g |

¥344.00 | 2023-02-25 | |

| TRC | M342235-2.5g |

2-Methylbenzyl Alcohol |

89-95-2 | 2.5g |

$ 80.00 | 2022-06-02 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188476-50G |

2-Methylbenzyl alcohol |

89-95-2 | 98% | 50G |

1109.65 | 2021-05-17 | |

| TRC | M342235-250mg |

2-Methylbenzyl Alcohol |

89-95-2 | 250mg |

$ 50.00 | 2022-06-02 |

2-Methylbenzyl alcohol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Platinum , Gallium sesquioxide Solvents: Isopropanol ; 2 h, 110 °C

Referenz

- A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions, Fuel, 2024, 357,

Herstellungsverfahren 3

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 15 min, 60 °C

Referenz

- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia, Organic Letters, 2013, 15(9), 2278-2281

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; rt → 0 °C

1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt

1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt

1.5 Reagents: Potassium carbonate ; rt

1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt

1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt

1.5 Reagents: Potassium carbonate ; rt

Referenz

- Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl ether, Bulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K

Referenz

Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts

,

ACS Catalysis,

2015,

5(8),

4803-4813

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ; 12 h, 25 °C

Referenz

- Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue, Synlett, 2015, 26(14), 2037-2041

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylsilane ; rt

1.2 Reagents: Triethylsilane ; rt

Referenz

- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium, Tetrahedron, 2008, 64(7), 1213-1217

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ; 3 h, 25 °C

Referenz

- Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivative, Bulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ; 15 min, rt

Referenz

- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt

Referenz

- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Herstellungsverfahren 14

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ; 2 h, pH 12, 25 °C

Referenz

- Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperature, Materials Today Energy, 2022, 23,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Isopropanol , Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ; 5 min, rt

1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol

1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol

Referenz

- Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in air, Tetrahedron Letters, 2009, 50(32), 4624-4628

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ; 25 - 27 °C; 30 min, 25 - 27 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C

Referenz

- Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones, Tetrahedron, 2018, 74(43), 6310-6315

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ; 6 h, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water

Referenz

- Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylborane, Bulletin of the Korean Chemical Society, 2004, 25(5), 603-604

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ; 6 h, 25 °C

Referenz

- Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranes, Bulletin of the Korean Chemical Society, 2006, 27(5), 667-671

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Catalysts: 1570196-45-0 Solvents: Toluene , Water ; 24 h, pH 4.4, 80 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of Aldehydes, European Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol , Water ; 17 h, 30 bar, 100 °C

Referenz

- General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated Aldehydes, Angewandte Chemie, 2013, 52(19), 5120-5124

Herstellungsverfahren 22

2-Methylbenzyl alcohol Raw materials

- Sulfate Lignin

- Methyl o-toluate

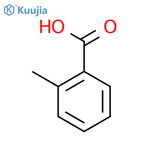

- O-Toluic acid

- Silane, trimethyl[(2-methylphenyl)methoxy]-

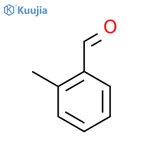

- 2-Methylbenzaldehyde

2-Methylbenzyl alcohol Preparation Products

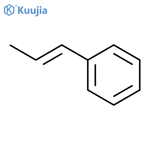

- [(E)-prop-1-enyl]benzene (300-57-2)

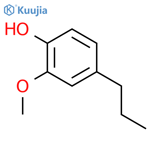

- 2-Methoxy-4-propylphenol (2785-87-7)

- 4-Ethylguaiacol (2785-89-9)

- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)

- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)

- Benzyl alcohol (100-51-6)

- 3-Ethyltoluene (620-14-4)

- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- Guaiacol (90-05-1)

- 4-Methylbenzyl alcohol (589-18-4)

- 4-Ethylbenzyl alcohol (768-59-2)

- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)

- 2-Methylbenzyl alcohol (89-95-2)

2-Methylbenzyl alcohol Verwandte Literatur

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

89-95-2 (2-Methylbenzyl alcohol) Verwandte Produkte

- 53957-33-8(2,5-Dimethylbenzenemethanol)

- 16308-92-2((2,4-Dimethylphenyl)methanol)

- 78985-13-4((2,3,5,6-tetramethylphenyl)methanol)

- 612-14-6(1,2-Benzenedimethanol)

- 6966-10-5(3,4-Dimethylbenzyl Alcohol)

- 62285-58-9((2,6-Dimethylphenyl)methanol)

- 4170-90-5(2,4,6-Trimethylbenzyl alcohol)

- 13651-14-4((2,3-Dimethylphenyl)methanol)

- 31554-15-1(2,3-Naphthalenedimethanol)

- 1234804-92-2(2-({4-4-(pyridin-2-yl)piperazine-1-carbonylpiperidin-1-yl}methyl)-1H-1,3-benzodiazole)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-95-2)2-Methylbenzyl alcohol

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:89-95-2)2-Methylbenzyl alcohol

Reinheit:99%

Menge:250g

Preis ($):261.0